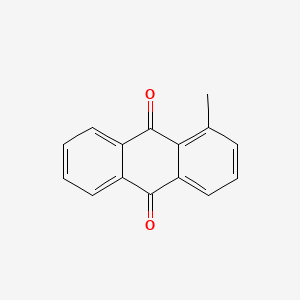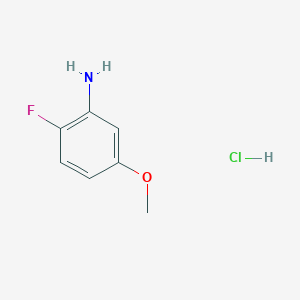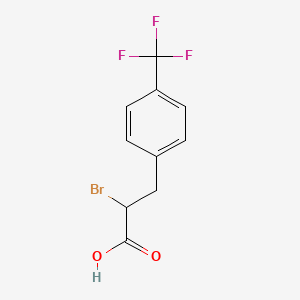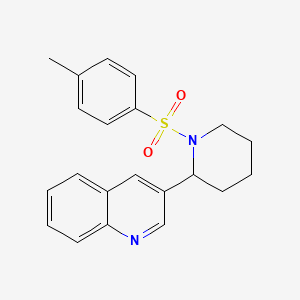
1-Methylanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylanthraquinone is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and are widely used in various industrial applications this compound, specifically, is a derivative of anthraquinone with a methyl group attached to the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of phthalic anhydride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, followed by cyclization and oxidation steps to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of 1-methylanthracene using oxidizing agents like potassium dichromate or manganese dioxide. The reaction is carried out in an acidic medium, usually sulfuric acid, to facilitate the oxidation process .
Chemical Reactions Analysis
Types of Reactions: 1-Methylanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Potassium dichromate, manganese dioxide, and sulfuric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-methyl-9,10-anthraquinone.
Reduction: Formation of 1-methyl-9,10-dihydroxyanthracene.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Scientific Research Applications
1-Methylanthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential anticancer properties due to its ability to inhibit certain cellular pathways.
Medicine: Investigated for its antimicrobial and antifungal activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-Methylanthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain kinases and topoisomerases, leading to the disruption of cellular processes such as DNA replication and repair. This inhibition can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
1-Methylanthraquinone can be compared with other anthraquinone derivatives such as:
- 2-Methylanthraquinone
- 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid
- 3,6,8-Trihydroxy-1-methylanthraquinone-2-carboxylic acid
- 2-Hydroxy-3-methylanthraquinone
Uniqueness: this compound is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s solubility, stability, and interaction with biological targets .
Properties
CAS No. |
954-07-4 |
|---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O2/c1-9-5-4-8-12-13(9)15(17)11-7-3-2-6-10(11)14(12)16/h2-8H,1H3 |
InChI Key |
RBGUKBSLNOTVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13006080.png)
![Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B13006086.png)


![6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13006100.png)
![7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13006102.png)

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-4-carboxylicacid](/img/structure/B13006117.png)
![4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13006123.png)


![5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B13006142.png)
![3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13006144.png)
